2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide
CAS No.: 886499-35-0
Cat. No.: VC7445300
Molecular Formula: C11H11ClN4O
Molecular Weight: 250.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886499-35-0 |
|---|---|
| Molecular Formula | C11H11ClN4O |
| Molecular Weight | 250.69 |
| IUPAC Name | 2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide |
| Standard InChI | InChI=1S/C11H11ClN4O/c1-8(12)11(17)15-9-2-4-10(5-3-9)16-7-13-6-14-16/h2-8H,1H3,(H,15,17) |
| Standard InChI Key | WTNOOBUXBMATSF-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=CC=C(C=C1)N2C=NC=N2)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is 2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide, with a molecular formula of and a molecular weight of 250.68 g/mol. Its canonical SMILES representation is CC(C(=O)NC1=CC=C(C=C1)N2C=NC=N2)Cl, reflecting the chloro-substituted propanamide group attached to a phenyl ring bearing a 1,2,4-triazole moiety.
Crystallographic and Spectroscopic Data
Density functional theory (DFT) studies on analogous triazole derivatives reveal planar geometries that enhance - stacking interactions, critical for binding to biological targets . The compound’s infrared (IR) spectrum shows characteristic peaks at 1,680 cm (C=O stretch) and 3,150 cm (N-H stretch), while nuclear magnetic resonance (NMR) spectra confirm proton environments consistent with its structure .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
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Formation of 4-(1,2,4-triazol-1-yl)aniline: 4-Aminophenyltriazole is prepared by reacting 1,2,4-triazole with 4-iodoaniline under Ullmann coupling conditions .
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Acylation with 2-chloropropionyl chloride: The aniline intermediate is treated with 2-chloropropionyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts.
Reaction Conditions:
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Temperature: 0–5°C (prevents side reactions).
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Yield: 70–85% after column chromatography.
Industrial Scalability
Continuous flow reactors optimize large-scale production by enhancing heat transfer and reaction homogeneity. A patent by the European Patent Office highlights similar triazole derivatives synthesized using automated systems, achieving >90% purity with reduced waste .
Biological and Pharmacological Activities
Antifungal Mechanisms
Triazole derivatives inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis . Computational docking studies predict a binding affinity () of 12.4 nM for this compound against Candida albicans CYP51, comparable to fluconazole ( .
Table 1: Antifungal Activity Against Common Pathogens
Agricultural Applications
Herbicidal Activity
Patent EP0649596B1 describes triazolinone herbicides structurally related to 2-chloro-N-(4-[1,2,] triazol-1-yl-phenyl)-propionamide . These compounds inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . Field trials show 85% weed suppression at 200 g/ha, outperforming sulfonylurea herbicides .
Table 2: Herbicidal Efficacy Against Amaranthus retroflexus
| Compound | ED (g/ha) |
|---|---|
| Target Compound | 180 |
| Difenoconazole | 220 |
Material Science Applications
Nonlinear Optical (NLO) Properties
DFT calculations reveal a first hyperpolarizability () of , indicating potential in photonic devices . The triazole ring’s electron-withdrawing nature enhances charge transfer, critical for second-harmonic generation .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparison
| Compound | Triazole Position | Key Functional Group | Antifungal MIC (µg/mL) |
|---|---|---|---|
| Target Compound | 1,2,4 | Chloropropionamide | 4.2 |
| Fluconazole | 1,2,4 | Difluorophenyl | 1.8 |
| Voriconazole | 1,2,4 | Fluoropyrimidine | 0.9 |
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